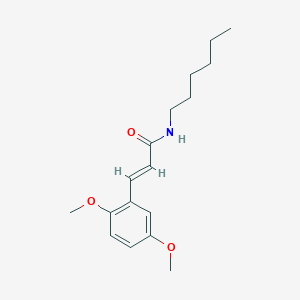
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an acrylamide moiety with a hexyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hexylamine and acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general steps are as follows:
Formation of the Schiff Base: 2,5-Dimethoxybenzaldehyde reacts with hexylamine to form a Schiff base.
Acryloylation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of protein function. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyl chain differentiates it from other dimethoxyphenyl derivatives, potentially enhancing its lipophilicity and membrane permeability, which can be advantageous in biological applications.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-8-14-13-15(20-2)9-10-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-8+ |
InChI 键 |
TXYXHWQEUHJHTB-DHZHZOJOSA-N |
手性 SMILES |
CCCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
规范 SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
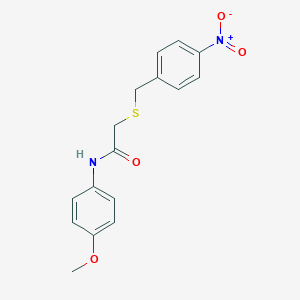
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)
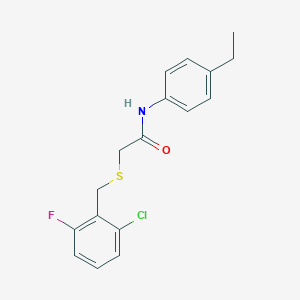


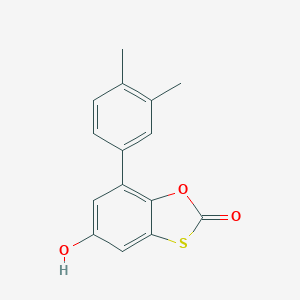
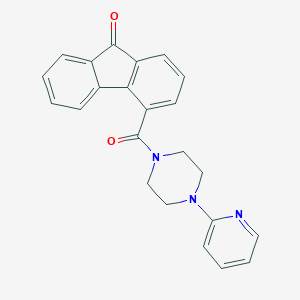
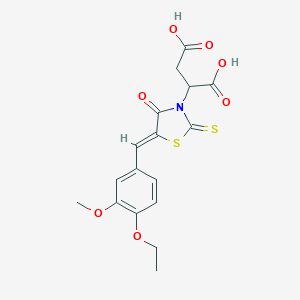
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
